molecular formula C8H10IN3O3S B12794529 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2S-cis)- CAS No. 137530-44-0

2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2S-cis)-

Cat. No.: B12794529
CAS No.: 137530-44-0
M. Wt: 355.16 g/mol
InChI Key: DPXBMYJQASAVRO-RITPCOANSA-N
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Description

2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2S-cis)- is a synthetic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pyrimidinone ring, an oxathiolane moiety, and an iodine atom. Its unique configuration makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2S-cis)- typically involves multiple steps. The process begins with the preparation of the oxathiolane ring, followed by the introduction of the pyrimidinone ring and the iodine atom. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization, distillation, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2S-cis)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce compounds with different functional groups replacing the iodine atom.

Scientific Research Applications

2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2S-cis)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of viral infections.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2S-cis)- involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or interfere with the replication of viral DNA. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-chloro-, (2S-cis)-
  • **2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-bromo-, (2S-cis)-
  • **2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-fluoro-, (2S-cis)-

Uniqueness

The uniqueness of 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2S-cis)- lies in its iodine atom, which imparts distinct chemical and biological properties. The presence of iodine can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

137530-44-0

Molecular Formula

C8H10IN3O3S

Molecular Weight

355.16 g/mol

IUPAC Name

4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-iodopyrimidin-2-one

InChI

InChI=1S/C8H10IN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m1/s1

InChI Key

DPXBMYJQASAVRO-RITPCOANSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](S1)CO)N2C=C(C(=NC2=O)N)I

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)I

Origin of Product

United States

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